2-(Azetidin-3-yl)ethan-1-ol
Description
Overview of Azetidine (B1206935) Heterocycles in Organic Synthesis
Azetidines are four-membered nitrogen-containing heterocycles that serve as crucial intermediates and structural motifs in a wide array of organic compounds. magtech.com.cn Their importance stems from a combination of ring strain, which is approximately 25.4 kcal/mol, and greater stability compared to their three-membered counterparts, aziridines. rsc.org This intermediate reactivity allows for selective ring-opening reactions under specific conditions, making them versatile synthons. rsc.orgrsc.org In recent years, significant progress has been made in the synthesis and functionalization of azetidines, expanding their utility in constructing complex molecules. rsc.orgresearchwithrutgers.com They are not only raw materials and intermediates but also act as chiral auxiliaries and catalysts in various organic transformations. magtech.com.cn
Defining the Role of 2-(Azetidin-3-yl)ethan-1-ol as a Key Building Block
This compound is a bifunctional molecule that features both a nucleophilic secondary amine within the azetidine ring and a primary alcohol. This dual functionality allows for a wide range of chemical modifications at two distinct points, making it a highly versatile building block in combinatorial chemistry and fragment-based drug discovery. The azetidine ring can be functionalized on the nitrogen atom, while the hydroxyl group of the ethanol (B145695) substituent can be modified through various reactions such as etherification, esterification, or conversion to other functional groups.
A search of chemical databases reveals several related structures, highlighting the synthetic accessibility and potential for diversification of this scaffold. For example, derivatives such as 2-(azetidin-3-yloxy)ethan-1-ol, 2-(azetidin-3-ylidene)-2-fluoroethan-1-ol, and 2-((azetidin-3-ylmethyl)thio)ethan-1-ol (B15327096) demonstrate the diverse chemical space that can be explored starting from a simple azetidine core. achemblock.comchemsrc.comfluorochem.co.uk The synthesis of a related compound, 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (B1447068), has been described as an intermediate for estrogen receptor modulators, underscoring the relevance of this structural motif in medicinal chemistry. google.com
Historical Context of Azetidine Synthesis and Functionalization
The synthesis of azetidines has historically been challenging compared to other saturated nitrogen heterocycles. researchgate.net Early methods often suffered from low yields and the formation of side products. google.com The first synthesis of an azetidine derivative is often attributed to the early 20th century. jmchemsci.com Over the decades, a variety of synthetic strategies have been developed. These include intramolecular cyclizations of 1,3-amino alcohols or 1,3-haloamines, researchgate.netfrontiersin.org [2+2] cycloadditions, rsc.org ring expansions of aziridines, and ring contractions of five-membered heterocycles. magtech.com.cn
More recent advancements have focused on developing more efficient and general methods. These include palladium-catalyzed C-H amination, strain-release homologation of azabicyclo[1.1.0]butanes, and photocycloaddition reactions. rsc.org The functionalization of pre-existing azetidine rings has also seen significant progress, with methods for selective C-H functionalization and electrophilic azetidinylation allowing for the late-stage introduction of the azetidine motif into complex molecules. uniba.itrsc.org These modern synthetic tools have greatly expanded the accessibility and application of functionalized azetidines in various fields of chemical research. rsc.org
Interactive Data Table: Physicochemical Properties of Azetidine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound hydrochloride | 152537-02-5 | Not Available | Not Available |
| 2-(azetidin-3-yloxy)ethan-1-ol | 1428757-87-2 | C5H11NO2 | 117.15 |
| 2-(azetidin-3-ylidene)-2-fluoroethan-1-ol | 1160945-98-1 | Not Available | Not Available |
| 2-(azetidin-3-yl)-2,2-difluoroethan-1-ol | 1783698-04-3 | Not Available | Not Available |
| 2-((azetidin-3-ylmethyl)thio)ethan-1-ol | 1541875-45-9 | Not Available | 147.24 |
| 2-(azetidin-3-yl)acetic acid 2,2,2-Trifluoroacetic acid salt | 1202076-02-5 | Not Available | Not Available |
| (1S)-1-(Azetidin-3-yl)ethan-1-ol | Not Available | Not Available | Not Available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(azetidin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-2-1-5-3-6-4-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMWIZGSBHAUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752956-75-5 | |
| Record name | 2-(azetidin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Azetidin 3 Yl Ethan 1 Ol and Its Core Structure
Strategies for Azetidine (B1206935) Ring Formation
The inherent ring strain of azetidines poses a significant challenge in their synthesis. researchgate.net However, a variety of methods have been developed to overcome this, ranging from historical cyclization reactions to modern catalytic systems.
Classical and Historical Cyclization Reactions for Azetidines
Historically, the formation of the azetidine ring has been dominated by intramolecular cyclization reactions. One of the oldest and most common methods involves the intramolecular nucleophilic substitution of γ-amino alcohols or γ-haloamines. In this approach, the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. A classic example is the treatment of 3-bromopropylamine (B98683) with a base to induce cyclization.
Another established method is the reaction of primary amines with 1,3-dielectrophiles, such as 1,3-dihalopropanes. This double SN2 cyclization provides a direct route to N-substituted azetidines. The choice of leaving groups can vary, including chlorides, bromides, iodides, and sulfonates like tosylates and mesylates, depending on the specific reaction conditions.
The reduction of β-lactams (azetidin-2-ones) also serves as a classical route to the azetidine core. Various reducing agents can be employed for this transformation, effectively removing the carbonyl group to yield the saturated azetidine ring.
| Reaction Type | Reactants | Product |
| Intramolecular Cyclization | γ-Haloamines, γ-Amino alcohols | Azetidines |
| Double SN2 Cyclization | Primary amines, 1,3-Dielectrophiles | N-Substituted Azetidines |
| β-Lactam Reduction | β-Lactams | Azetidines |
Modern Advancements in Azetidine Core Synthesis
Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the azetidine ring, often with improved stereocontrol and functional group tolerance.
Photochemical Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful tool for azetidine synthesis. This method allows for the direct formation of the four-membered ring with a high degree of functionalization. Visible-light-mediated photocatalysis has further enhanced the utility of this reaction.
Metal-Catalyzed Reactions: Palladium-catalyzed intramolecular C(sp³)–H amination has been developed as a modern approach to azetidine synthesis. This method involves the direct formation of a C-N bond through the activation of a typically unreactive C-H bond, offering a highly efficient and atom-economical route to functionalized azetidines.
Ring Expansion and Contraction Reactions: The ring expansion of aziridines and the ring contraction of larger heterocycles like pyrrolidines provide alternative pathways to the azetidine core. For instance, the reaction of aziridines with sulfoxonium ylides can lead to the formation of azetidines.
Strain-Release Driven Syntheses: The high ring strain of 1-azabicyclo[1.1.0]butanes can be harnessed for the synthesis of functionalized azetidines. rsc.org The ring-opening of these bicyclic systems with various nucleophiles provides a modular approach to 1,3-disubstituted azetidines. rsc.org
| Method | Description | Key Features |
| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition of an imine and an alkene. | Direct formation of functionalized azetidines. |
| Pd-Catalyzed C-H Amination | Intramolecular C-N bond formation via C-H activation. | High efficiency and atom economy. |
| Ring Expansion/Contraction | Conversion of other ring systems (e.g., aziridines, pyrrolidines) to azetidines. | Alternative synthetic pathways. |
| Strain-Release Synthesis | Ring-opening of 1-azabicyclo[1.1.0]butanes. | Modular access to 1,3-disubstituted azetidines. rsc.org |
Targeted Synthesis of 2-(Azetidin-3-yl)ethan-1-ol
The synthesis of the specifically substituted this compound requires methods that not only form the azetidine ring but also introduce the 2-hydroxyethyl group at the 3-position with potential stereocontrol.
Ring-Opening Reactions with Chiral Nucleophiles
While specific examples for the direct synthesis of this compound via this method are not prevalent in the reviewed literature, the ring-opening of activated azetidines or their precursors with chiral nucleophiles is a plausible and powerful strategy for accessing chiral 3-substituted azetidines. This approach often involves the activation of the azetidine nitrogen, making the ring more susceptible to nucleophilic attack. For instance, the formation of an azetidinium ion can facilitate a regioselective and stereoselective ring-opening by a suitable chiral nucleophile. The nucleophile in this case would need to be a chiral equivalent of a 2-hydroxyethyl anion or a related synthon.
A related strategy involves the ring-opening of highly strained 1-azabicyclo[1.1.0]butanes. The reaction of these compounds with a nucleophile, potentially a chiral organometallic reagent bearing a protected hydroxyl group, could lead to the formation of a 3-substituted azetidine. Subsequent deprotection would then yield the desired this compound. The stereoselectivity of such a process would be dependent on the nature of the chiral nucleophile and the reaction conditions.
Multi-Step Approaches from Precursors
A more documented approach for the synthesis of this compound and its derivatives involves a multi-step sequence starting from azetidine-3-carboxylic acid. This method provides a reliable pathway to the target molecule with good control over the substitution pattern. A representative synthetic scheme is outlined below:
Esterification and N-Protection: The synthesis can commence with the esterification of azetidine-3-carboxylic acid, for example, by treatment with thionyl chloride in methanol (B129727) to yield the methyl ester hydrochloride. The nitrogen of the azetidine ring is then typically protected to prevent side reactions in subsequent steps. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base.
Reduction of the Ester: The ester group of the N-protected azetidine-3-carboxylate is then reduced to the primary alcohol. This transformation can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This step yields N-Boc-3-(hydroxymethyl)azetidine.
Conversion to the Target Compound: The resulting alcohol can then be further functionalized. For instance, to obtain a derivative like 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (B1447068), the hydroxyl group can be converted to a better leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a fluoride (B91410) source. For the synthesis of this compound itself, a different strategy would be required after the reduction step, potentially involving a two-carbon homologation of an intermediate derived from the hydroxymethyl group. A more direct route involves starting with a precursor that already contains the two-carbon side chain, such as an azetidine-3-acetic acid derivative, which could then be reduced to the desired alcohol.
The following table summarizes a potential multi-step synthesis based on the reduction of an azetidine-3-carboxylic acid derivative:
| Step | Reactant | Reagents | Product |
| 1 | Azetidine-3-carboxylic acid | SOCl₂, MeOH; then Boc₂O, Base | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid methyl ester |
| 2 | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid methyl ester | LiAlH₄ | (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol |
| 3 | (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol | Further functionalization and deprotection steps | This compound |
Cyclization of Amino Alcohols
The intramolecular cyclization of γ-amino alcohols is a fundamental and widely employed strategy for the construction of the azetidine ring. clockss.org This method typically involves the activation of the terminal hydroxyl group of a 3-amino-1,5-pentanediol derivative, transforming it into a good leaving group, which is subsequently displaced by the intramolecular nitrogen nucleophile to form the strained four-membered ring.
An efficient approach to this cyclization avoids toxic reagents by using N,N'-Carbonyldiimidazole to activate the hydroxyl group. acs.org This method demonstrates broad functional group tolerance and has been successfully applied to synthesize functionalized p-methoxyphenyl-protected azetidines. acs.org Another strategy involves the treatment of γ-haloamines or other activated γ-amino alcohols with a base to induce ring closure. clockss.org For instance, enantiomerically pure β-amino alcohols can serve as precursors, undergoing a sequence that includes N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure to yield diversely substituted N-aryl-2-cyanoazetidines. organic-chemistry.org
Lanthanide triflates, such as La(OTf)3, have also been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a novel route to azetidine derivatives. frontiersin.org This reaction proceeds with high yields and tolerates acid-sensitive functional groups. frontiersin.org
Table 1: Comparison of Reagents for Amino Alcohol Cyclization
| Activating/Promoting Agent | Precursor Type | Key Features |
|---|---|---|
| N,N'-Carbonyldiimidazole | Amino Alcohols | Avoids toxic reagents, wide functional group tolerance acs.org |
| Mesyl Chloride / Base | β-Amino Alcohols | One-pot mesylation and ring closure organic-chemistry.org |
Strategies Involving tert-Butyloxycarbonyl (Boc) Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is a crucial protecting group in the synthesis of azetidine derivatives, including precursors to this compound. Its primary function is to temporarily deactivate the nucleophilicity of the azetidine nitrogen, preventing side reactions during subsequent synthetic transformations. The Boc group is favored due to its stability under a wide range of reaction conditions and its relatively straightforward removal under acidic conditions.
A common synthetic route starts with azetidine-3-carboxylic acid, where the nitrogen is protected with a Boc group using Boc anhydride (B1165640) and an amine base. google.com The resulting N-Boc protected intermediate, such as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, can then undergo further modifications. For example, the hydroxyl group can be converted to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution or fluorination. google.com
The use of N-Boc-azetidin-3-one is another prevalent strategy. nih.gov This key intermediate can undergo reactions like the Horner-Wadsworth-Emmons reaction to introduce an exocyclic double bond, which can then be subjected to further functionalization, such as Michael additions. nih.govresearchgate.net
Deprotection of the Boc group is typically the final step in the synthesis to yield the free amine. This is usually achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.
Michael Addition Reactions in Precursor Formation
Michael addition, particularly the aza-Michael addition, is a powerful tool for forming C-N bonds and is utilized in the synthesis of precursors for functionalized azetidines. researchgate.netmdpi.com This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.
In the context of synthesizing azetidine derivatives, a common precursor is methyl (N-Boc-azetidin-3-ylidene)acetate. nih.govmdpi.combohrium.com This α,β-unsaturated ester is typically prepared from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. nih.gov The subsequent aza-Michael addition of various heterocyclic amines (such as pyrazoles, imidazoles, or indoles) to this precursor, often catalyzed by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), yields functionalized 3-substituted azetidines. nih.govmdpi.com For example, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with pyrazole (B372694) in the presence of DBU produces a 3-(pyrazol-1-yl)azetidine adduct in high yield. mdpi.com
An intramolecular Michael addition has also been reported as a method for azetidine synthesis. clockss.org In this approach, a precursor containing both the amine nucleophile and the α,β-unsaturated ester is treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to induce cyclization, forming the azetidine ring. clockss.org
Table 2: Examples of Aza-Michael Addition for Azetidine Functionalization
| Nucleophile | Acceptor | Catalyst | Yield |
|---|---|---|---|
| 1H-Pyrazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU | 83% mdpi.com |
| 4-Bromo-1H-pyrazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU | 82% mdpi.com |
| 1H-Indazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU | 69% mdpi.com |
Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure chiral azetidines is of significant interest, as the stereochemistry of these building blocks often plays a critical role in the biological activity of the final pharmaceutical product. nih.gov Several enantioselective and diastereoselective strategies have been developed to access these valuable compounds.
One powerful method is the copper-catalyzed asymmetric boryl allylation of azetines. This three-component coupling reaction allows for the direct difunctionalization of the azetine ring, installing both a boryl and an allyl group across the double bond with the simultaneous creation of two new stereogenic centers. nih.gov The reaction proceeds with high efficiency and excellent absolute and relative stereocontrol. nih.gov
Another approach focuses on the stereoselective synthesis of chiral azetidin-3-ones, which are versatile intermediates. nih.gov A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, readily prepared from chiral sulfinamides, produces chiral azetidin-3-ones with typically greater than 98% enantiomeric excess (e.e.). nih.gov The ketone functionality can then be reduced and the N-sulfonyl group removed to provide access to chiral 3-hydroxyazetidines, which can be further elaborated to the target ethanol (B145695) derivative. nih.gov
Diastereoselective methods often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. For example, the α-lithiation of N-thiopivaloylazetidin-3-ol followed by trapping with an electrophile allows for the stereoselective synthesis of 2-substituted 3-hydroxyazetidines. uni-muenchen.de
Green Chemistry Approaches and Process Optimization in Synthesis
Applying green chemistry principles to the synthesis of this compound and its intermediates is essential for developing environmentally benign and economically viable manufacturing processes. Key considerations include maximizing atom economy and minimizing waste generation. primescholars.comacs.org
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate fewer by-products. acs.orgrsc.org
Conversely, reactions that use stoichiometric reagents, such as certain Wittig-type reactions or those requiring protecting groups, tend to have lower atom economy because significant portions of the reagents are converted into waste products. rsc.org Optimizing synthetic routes to favor catalytic over stoichiometric processes is a key goal in green process chemistry.
Minimization of By-product Formation
Minimizing the formation of by-products is crucial for improving process efficiency, reducing waste, and simplifying purification procedures. This can be achieved through careful selection of reagents, catalysts, and reaction conditions.
A practical example is seen in the fluorination of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. google.com When using tetrabutylammonium (B224687) fluoride (TBAF) as the fluorinating agent, a significant hydrolysis by-product (5-15%) is formed due to the presence of water. google.com By switching to triethylamine (B128534) trihydrofluoride (3HF·Et3N) with DBU, the formation of this hydrolysis by-product can be controlled and reduced to around 1%. google.com This choice of reagent directly leads to a cleaner reaction, higher yield of the desired product, and a reduction in waste generated from unwanted side reactions.
Similarly, the regioselectivity of ring-opening reactions is critical. The use of specific catalysts, like La(OTf)3 in the aminolysis of epoxy amines, can direct the reaction to the desired C3-selective intramolecular aminolysis, preventing the formation of isomeric by-products (e.g., 3-hydroxypyrrolidines from a 5-endo-tet cyclization) and ensuring the efficient formation of the desired azetidine ring. frontiersin.org
Challenges and Advancements in Large-Scale Synthesis and Purification
The successful scale-up of any chemical process requires a thorough understanding of the reaction kinetics, thermodynamics, and potential for impurity formation. For this compound, the inherent strain of the four-membered azetidine ring, coupled with the reactivity of the hydroxyl group, necessitates careful control over reaction conditions to ensure both high yield and purity.
Challenges in Large-Scale Synthesis:
The transition from laboratory-scale synthesis to pilot plant and commercial production often magnifies issues that are negligible on a smaller scale. Key challenges include:
Reagent Cost and Availability: Many laboratory-scale syntheses of azetidine derivatives employ expensive or specialized reagents that are not economically viable for large-scale production. Identifying cost-effective and readily available starting materials and reagents is a primary concern.
Handling of Hazardous Materials: Some synthetic routes may involve hazardous reagents or intermediates that require specialized handling and containment facilities, adding to the complexity and cost of large-scale manufacturing.
Reaction Control and Safety: Exothermic reactions, common in the formation of strained ring systems, require robust thermal management to prevent runaway reactions. Ensuring consistent temperature control in large reactors is critical for both safety and product quality.
Impurity Profile and Control: The formation of byproducts and impurities is a significant concern in any multi-step synthesis. Identifying the sources of these impurities and developing strategies to minimize their formation is crucial for achieving the desired product quality. Common impurities can arise from starting materials, side reactions, or degradation of the product under reaction or work-up conditions.
Advancements in Synthetic Methodologies for Scale-up:
To address these challenges, process chemists are continuously exploring and optimizing synthetic strategies. Recent advancements focus on developing more efficient, safer, and greener processes.
One notable advancement is the development of continuous flow synthesis. This technology offers several advantages over traditional batch processing for the production of azetidine derivatives, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for higher yields and purity.
Purification Challenges at Scale:
Achieving the high purity required for pharmaceutical intermediates like this compound on a large scale is often as challenging as the synthesis itself. The polar nature of the molecule, with its amino and hydroxyl functionalities, can complicate purification.
Chromatography: While effective at the laboratory scale, chromatographic purification of large quantities of polar compounds can be resource-intensive, requiring large volumes of solvents and specialized equipment. The development of efficient and scalable chromatographic methods is an ongoing area of research. Techniques such as simulated moving bed (SMB) chromatography are being explored to improve throughput and reduce solvent consumption.
Crystallization: Crystallization is often the preferred method for final purification in the pharmaceutical industry due to its potential to deliver high-purity material in a solid, stable form. However, developing a robust crystallization process for this compound, potentially as a salt like the hydrochloride, requires careful optimization of solvent systems, temperature profiles, and seeding strategies to control crystal form (polymorphism) and particle size, which are critical quality attributes for an API. The presence of impurities can significantly impact the crystallization process, sometimes inhibiting crystal growth or being incorporated into the crystal lattice.
Advancements in Purification Technologies:
Recent innovations in purification technologies are being applied to overcome the challenges associated with polar molecules like this compound.
Advanced Crystallization Techniques: The use of process analytical technology (PAT) to monitor and control crystallization processes in real-time allows for a more consistent product with the desired physical properties. Techniques like cooling, antisolvent, and reactive crystallization are being optimized for large-scale production.
Alternative Separation Methods: For challenging separations, alternative methods such as supercritical fluid chromatography (SFC) are being investigated. SFC can offer advantages in terms of reduced solvent usage and faster separation times for certain classes of compounds.
The following tables provide a comparative overview of key parameters for different hypothetical large-scale synthesis and purification scenarios, illustrating the trade-offs between various approaches.
| Route C (Catalytic) | Diallylamine derivative, Ring-closing metathesis | 10 | 70 | Catalyst cost and removal |
Interactive Data Table: Hypothetical Purification Method Comparison
| Purification Method | Scale (kg) | Purity Achieved (%) | Recovery Yield (%) | Primary Disadvantage |
|---|---|---|---|---|
| Flash Chromatography | 5 | 98.5 | 80 | High solvent consumption, low throughput |
| Preparative HPLC | 1 | 99.5 | 70 | Very high cost, limited scalability |
| Crystallization (HCl Salt) | 50 | 99.8 | 90 | Process development intensive, polymorphism risk |
| Simulated Moving Bed | 20 | 99.0 | 85 | Complex equipment and process optimization |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Azetidine (B1206935) Nitrogen
The nitrogen atom of the azetidine ring is a secondary amine, making it both nucleophilic and basic. Its reactivity is central to the functionalization of the molecule at this position.
Nucleophilic Reactivity and Alkylation Reactions
The lone pair of electrons on the azetidine nitrogen allows it to act as a nucleophile, readily participating in reactions with a variety of electrophiles. Alkylation, the formation of a new carbon-nitrogen bond, is a common transformation. This can be achieved by reacting the azetidine with alkyl halides or other electrophilic precursors. google.com
For instance, the nitrogen atom can be alkylated under standard conditions. In related systems, the N-alkylation of azetidines has been demonstrated using various electrophiles. A common strategy involves the reaction with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. Research on similar structures, such as 1-benzhydrylazetidin-3-yl methanesulfonate, shows that the azetidine nitrogen can readily react with amines and other nucleophiles, indicating its accessibility for substitution reactions. chemrxiv.org In one study, the regioselective alkylation of an indazole was successfully performed using a Boc-protected azetidine derivative, showcasing the nucleophilic character of the ring nitrogen. beilstein-journals.org
| Reaction Type | Reagents | Product Type | Notes |
| N-Alkylation | Alkyl Halide (e.g., R-Br), Base (e.g., K₂CO₃) | N-Alkyl-2-(azetidin-3-yl)ethan-1-ol | Standard nucleophilic substitution. |
| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-2-(azetidin-3-yl)ethan-1-ol | Forms a new C-N bond via an iminium intermediate. |
| Michael Addition | α,β-Unsaturated Carbonyl | N-Substituted β-amino carbonyl compound | Conjugate addition of the amine to an activated alkene. |
Amine Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to protect the azetidine nitrogen to prevent it from reacting with reagents intended for other parts of the molecule. organic-chemistry.org The most common protecting group for secondary amines like the one in azetidine is the tert-butoxycarbonyl (Boc) group.
The protection is typically achieved by reacting 2-(azetidin-3-yl)ethan-1-ol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534). google.comorganic-chemistry.org This reaction forms a carbamate, which significantly reduces the nucleophilicity and basicity of the nitrogen atom. organic-chemistry.org The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. google.comorganic-chemistry.org This orthogonality allows for selective deprotection without affecting other acid-sensitive groups that might be present in the molecule. organic-chemistry.org
| Strategy | Reagents | Conditions | Result |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Anhydrous solvent (e.g., DCM) | Formation of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. google.com |
| Deprotection | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) | Anhydrous solvent (e.g., DCM) | Removal of the Boc group to regenerate the secondary amine. google.com |
Reactivity of the Primary Hydroxyl Group
The primary hydroxyl group (-CH₂OH) on the side chain exhibits typical alcohol reactivity, allowing for a range of modifications.
Esterification and Etherification Reactions
The hydroxyl group can be converted into an ester or an ether. Esterification is typically carried out by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride (B1165640). For example, reaction with acetic anhydride in the presence of a base like pyridine (B92270) would yield 2-(azetidin-3-yl)ethyl acetate.
Etherification involves the formation of a C-O-C bond. This can be accomplished through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, copper-mediated etherification reactions using boronic acids have also been developed. rsc.org
| Reaction Type | Reagents | Product Type | Notes |
| Esterification | Carboxylic Acid (RCOOH) + Acid Catalyst, or Acyl Chloride (RCOCl) + Base | Ester (RCOOCH₂CH₂-Azetidine) | Forms an ester linkage. ambeed.com |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether (R'OCH₂CH₂-Azetidine) | Two-step nucleophilic substitution. ambeed.com |
| Silyl Ether Formation | Silyl Halide (e.g., TBDMSCl), Base (e.g., Imidazole) | Silyl Ether (TBDMSO-CH₂CH₂-Azetidine) | Protection of the hydroxyl group. masterorganicchemistry.com |
Oxidation Pathways
The primary hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. ambeed.com The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM), will typically stop the oxidation at the aldehyde stage, yielding (azetidin-3-yl)acetaldehyde.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to a carboxylic acid, resulting in (azetidin-3-yl)acetic acid.
| Oxidation Product | Reagent | Conditions |
| Aldehyde | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂ |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃, H₂SO₄) | Aqueous, often with heating |
Transformations of the Azetidine Ring System
The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), which is higher than that of a five-membered pyrrolidine (B122466) ring but lower than a three-membered aziridine (B145994) ring. rsc.org This strain makes the ring susceptible to cleavage under certain conditions, although it is generally more stable and easier to handle than aziridines. rsc.org
Ring-opening reactions can be initiated by strong nucleophiles or under catalytic conditions, often requiring heating. For example, heating azetidine with concentrated hydrochloric acid can lead to ring cleavage. ambeed.com More complex transformations can involve rearrangements. Studies on N-sulfonyl-3-hydroxyazetidines have shown that they can undergo rearrangement to form 2-oxazolines, demonstrating a pathway for transforming the core azetidine skeleton. durham.ac.uk Furthermore, the azetidine ring can be constructed through various synthetic routes, such as the intramolecular cyclization of haloamines or [2+2] cycloadditions, indicating the thermodynamic accessibility of this strained ring system under specific reaction conditions. rsc.orgorganic-chemistry.org
Ring Expansion and Contraction Reactions
The strained nature of the azetidine ring makes it a candidate for ring expansion and contraction reactions, which lead to the formation of different heterocyclic systems.
Ring Expansion: Azetidines can be transformed into larger rings such as pyrrolidines, piperidines, and azepanes. rsc.org These reactions often proceed through the formation of an intermediate azetidinium ion, which subsequently undergoes rearrangement. researchgate.net For instance, the reaction of 3-methylene-azetidines with α-diazo pyrazoamides, catalyzed by a chiral cobalt(II) complex, results in a Current time information in Богородский район, RU.nih.gov-sigmatropic rearrangement to yield quaternary prolineamide derivatives, effectively expanding the four-membered ring to a five-membered one. researchgate.net While not a direct expansion of the azetidine ring itself, biocatalytic one-carbon ring expansion of aziridines has been developed as a method to synthesize azetidines, highlighting ring expansion as a key strategy in the chemistry of small nitrogen heterocycles. acs.org
Ring Contraction: The synthesis of functionalized azetidines can also be achieved through the ring contraction of larger heterocyclic systems. A notable example is the conversion of α-bromo N-sulfonylpyrrolidinones into α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.org This reaction is proposed to occur via a nucleophilic addition to the amide carbonyl, followed by N-C(O) bond cleavage and subsequent intramolecular cyclization through an SN2 mechanism, resulting in the smaller azetidine ring. rsc.org
A summary of representative ring transformation reactions is presented below.
| Starting Material Class | Reagent/Catalyst | Product Class | Transformation Type |
| 3-Methylene-azetidines | α-Diazo pyrazoamides / Co(II) complex | Quaternary prolineamides | Ring Expansion researchgate.net |
| α-Bromo N-sulfonylpyrrolidinones | K₂CO₃ / Nucleophiles (e.g., ROH) | α-Carbonyl N-sulfonylazetidines | Ring Contraction rsc.orgorganic-chemistry.org |
| Methylene (B1212753) aziridines | Rhodium-bound carbenes | Methylene azetidines | [3+1] Ring Expansion nih.gov |
Functionalization at Ring Positions (e.g., C-3 substitution)
The C-3 position of the azetidine ring in a molecule like this compound is a prime site for introducing a wide array of functional groups. Various synthetic strategies have been developed to achieve this, leveraging the unique reactivity of the strained ring.
One powerful method involves the generation of a C3-lithiated azetidine intermediate. For example, N-Boc-3-iodoazetidine can serve as a precursor to a C3-lithiated species, which can then be trapped with electrophiles to introduce new substituents. nih.gov This approach is often facilitated by flow chemistry, which allows for better control over the reactive intermediates. nih.gov
Strain-release strategies are also prominent in the functionalization of azetidines. uni-muenchen.de For instance, highly strained 1-azabicyclo[1.1.0]butanes (ABB) can react with nucleophilic organometallic species, leading to ring-opening and the formation of 3-substituted azetidine intermediates. uni-muenchen.dechemrxiv.org Similarly, the reaction of cyclopropane (B1198618) 1,1-diesters with aromatic amines, catalyzed by a Lewis acid, can provide access to 3-substituted azetidines through a [3+1]-annulation reaction. organic-chemistry.org
Transition metal-catalyzed cross-coupling reactions are also widely used. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds can form the azetidine ring itself, incorporating functionality in the process. rsc.org Hiyama cross-coupling reactions of 3-iodoazetidine (B8093280) with arylsilanes have been shown to be effective for creating 3-arylazetidines under mild conditions. organic-chemistry.org Furthermore, diastereoselective approaches using Grignard reagents have been developed to synthesize 3-arylated azetidine compounds. uni-muenchen.de
The following table summarizes selected methods for C-3 functionalization.
| Precursor Type | Reagents/Catalyst | Product Feature | Method |
| N-Boc-3-iodoazetidine | Lithiation agent / Electrophile | C-3 substitution | Lithiation/Trapping nih.gov |
| 1-Azabicyclo[1.1.0]butane | Organometallic nucleophiles | C-3 substitution | Strain-Release Arylation uni-muenchen.de |
| 3-Iodoazetidine | Arylsilanes / Pd catalyst | 3-Aryl group | Hiyama Coupling organic-chemistry.org |
| γ-Amino Ketones | PhIO/Bu₄NI/KI | C-3 functionalization | Intramolecular Cyclization researchgate.net |
Acid-Catalyzed Reactions and Stability Considerations
The stability of the this compound molecule is significantly influenced by the strained four-membered ring. Azetidines are generally stable compounds but can undergo ring-opening reactions under specific conditions, particularly with acid catalysis. magtech.com.cnresearchgate.net The basic nitrogen atom of the azetidine ring can be protonated by an acid, forming a reactive azetidinium ion. This quaternization of the nitrogen enhances the ring strain and makes the ring susceptible to nucleophilic attack, leading to cleavage of the C-N bonds. researchgate.net
For azetidines bearing a hydroxyl group on a substituent, such as this compound, acid catalysis can promote intramolecular reactions. For example, 3-hydroxyazetidines have been shown to undergo an acid-catalyzed rearrangement to form 2-oxazolines. google.com This transformation involves protonation of the hydroxyl group, followed by intramolecular attack by the azetidine nitrogen and subsequent ring opening. Such reactivity highlights that the stability of this compound in acidic media may be limited, potentially leading to ring-opened or rearranged products.
The regioselectivity of ring-opening reactions is controlled by electronic and steric effects. magtech.com.cn In many cases, nucleophilic attack occurs at the less sterically hindered carbon adjacent to the nitrogen atom. magtech.com.cn However, the presence of substituents that can stabilize a positive charge may direct the attack to the more substituted carbon.
Stereochemical Control in Chemical Transformations
Achieving stereochemical control is a critical aspect of modern organic synthesis, and numerous methods have been developed for the stereoselective synthesis and functionalization of azetidines. This is crucial for applications where specific stereoisomers are required.
Diastereoselective Synthesis: The synthesis of substituted azetidines can often be controlled to favor a specific diastereomer. For example, a two-step method for producing 2-arylazetidines from N-substituted benzylamines and epoxides, proceeding through a kinetically controlled, base-induced cyclization, yields products with a trans geometry between the substituents at the C-2 and C-3 positions. acs.orgresearchgate.net Similarly, the hydrogenation of 3-alkylideneazetidin-2-ones can provide cis-3-alkylazetidin-2-ones with high stereoselectivity. researchgate.net
Enantioselective Reactions: Enantiopure azetidines can be prepared using various strategies. The Yang photocyclization of chiral 2-acyl-3-substituted perhydro-1,3-benzoxazines can produce enantiopure 2,3-disubstituted azetidin-3-ol (B1332694) derivatives. nih.gov The diastereoselectivity of this reaction is highly dependent on the nature of the nitrogen substituent. nih.gov Another approach involves the use of chiral catalysts. A chiral squaramide hydrogen-bond donor has been shown to catalyze the highly enantioselective ring-opening of 3-substituted azetidines. chemrxiv.org Furthermore, flexible and general syntheses of chiral azetidin-3-ones with high enantiomeric excess have been achieved through gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.gov
The table below highlights key findings in stereoselective transformations involving azetidines.
| Reaction Type | Key Feature | Stereochemical Outcome | Catalyst/Method |
| Azetidine formation | Base-induced cyclization of oxirane precursor | trans-2,3-disubstitution | LiDA-KOR superbase acs.org |
| Hydrogenation | Reduction of exocyclic double bond | cis-3-alkylazetidin-2-one | Pd/C researchgate.net |
| Photocyclization | Intramolecular cyclization of acyl-benzoxazines | Enantiopure azetidin-3-ols | Yang Photocyclization nih.gov |
| Ring-opening | Nucleophilic attack on azetidinium ion | High enantioselectivity | Chiral Squaramide Catalyst chemrxiv.org |
| Oxidation/Cyclization | Gold-catalyzed reaction of N-propargylsulfonamides | Chiral azetidin-3-ones (>98% ee) | Au(I) or Au(III) catalysts nih.gov |
Derivative Synthesis and Structural Diversification
Synthesis of Substituted 2-(Azetidin-3-yl)ethan-1-ol Analogs
The modification of the this compound structure through the introduction of various substituents is a key strategy for structural diversification. These modifications can be broadly categorized into the incorporation of halogenated groups and other diverse functionalities.
Halogenated Derivatives (e.g., Fluoromethyl)
The introduction of fluorine atoms into organic molecules can significantly alter their properties, including metabolic stability and binding affinity. A notable halogenated derivative of this compound is 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (B1447068). Several synthetic routes for this compound have been developed. google.com
One approach begins with azetidine-3-carboxylic acid, which is first converted to its methyl ester hydrochloride. google.com The nitrogen is then protected with a tert-butyloxycarbonyl (Boc) group. google.com Subsequent reduction of the ester, followed by tosylation of the resulting primary alcohol and nucleophilic substitution with a fluoride (B91410) source, yields the fluoromethyl group. google.com An alternative pathway involves the bis-triflation of a malonate derivative, followed by cyclization with 2-(benzyloxy)ethan-1-amine to form a diethyl azetidine-3,3-dicarboxylate. google.com Saponification, decarboxylation, reduction, and fluorination then lead to the desired product. google.com A third route utilizes a Michael addition of 2-(benzyloxy)ethan-1-amine to ethyl 2-(hydroxymethyl)acrylate, followed by cyclization and subsequent functional group manipulations to afford the fluorinated analog. google.com
A summary of a synthetic route is presented below:
Table 1: Synthetic Route for 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol| Step | Reactant(s) | Reagent(s) | Product |
|---|---|---|---|
| 1 | Azetidine-3-carboxylic acid | Thionyl chloride, Methanol (B129727) | Methyl azetidine-3-carboxylate hydrochloride |
| 2 | Methyl azetidine-3-carboxylate hydrochloride | Boc anhydride (B1165640), Triethylamine (B128534) | 1-Boc-3-methyl azetidine-3-carboxylate |
| 3 | 1-Boc-3-methyl azetidine-3-carboxylate | Hydride reducing agent | (1-Boc-azetidin-3-yl)methanol |
| 4 | (1-Boc-azetidin-3-yl)methanol | Tosyl chloride, Pyridine (B92270) | (1-Boc-azetidin-3-yl)methyl tosylate |
| 5 | (1-Boc-azetidin-3-yl)methyl tosylate | Fluoride source | 1-Boc-3-(fluoromethyl)azetidine |
| 6 | 1-Boc-3-(fluoromethyl)azetidine | Acid | 3-(Fluoromethyl)azetidine |
This table represents a generalized synthetic scheme; specific reagents and conditions may vary.
Introduction of Diverse Functionalities
The versatility of the azetidine (B1206935) scaffold allows for the introduction of a wide range of functional groups, leading to a diverse collection of analogs. acs.org Synthetic strategies often involve the use of a common precursor, which is then elaborated through various chemical transformations. acs.org For instance, a densely functionalized azetidine ring system can be used to access fused, bridged, and spirocyclic ring systems. acs.org
The synthesis of novel heterocyclic amino acid derivatives containing the azetidine ring has been described. mdpi.com This involves a Horner-Wadsworth-Emmons reaction on N-Boc-azetidin-3-one to yield an α,β-unsaturated ester, which can then undergo aza-Michael addition with various NH-heterocycles to introduce new functionalities. mdpi.comresearchgate.net
Furthermore, the synthesis of 2-arylazetidines from substituted oxiranes and N-alkyl-benzylamines demonstrates the tolerance of the azetidine ring formation to various functional groups. acs.orgresearchgate.net This method allows for the incorporation of different aryl groups at the 2-position of the azetidine ring. acs.orgresearchgate.net
Chiral Derivatization and Stereoisomer Generation
The synthesis of specific stereoisomers of this compound derivatives is crucial for understanding their structure-activity relationships. Chiral derivatization and stereoselective synthesis are key approaches to achieve this.
One method for obtaining enantiomerically pure derivatives involves the resolution of a racemic mixture. researchgate.net For example, racemic N-Boc-amino acids with an azetidine core can be resolved using a chiral resolving agent, such as (S)-4-benzyl-2-oxazolidinone, to yield diastereomeric pairs. researchgate.net These diastereomers can then be separated and hydrolyzed to give the corresponding enantiomerically pure compounds. researchgate.net
Regio- and diastereoselective synthesis provides a more direct route to specific stereoisomers. A two-step method for the synthesis of 2-arylazetidines has been reported to be highly regio- and diastereoselective, yielding the trans isomer as the major product. acs.orgresearchgate.net This kinetically controlled reaction favors the formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net The use of chiral starting materials, such as (R)-N-benzyl-1-phenylethan-1-amine, can lead to the formation of chiral azetidine derivatives. acs.org The synthesis of chiral bicyclic azetidine derivatives has also been achieved starting from (2S)-N-Benzoyl-2-azetidinecarboxylic acid. epa.gov
Formation of Salt Forms and Their Impact on Chemical Behavior
The basic nitrogen atom in the azetidine ring of this compound allows for the formation of various salt forms. These salts often exhibit different physicochemical properties compared to the free base, such as improved solubility and stability. google.com
A common salt form is the hydrochloride salt, this compound hydrochloride. biosynth.comfluorochem.co.uk This salt is commercially available and is often used in research settings. biosynth.com The formation of a hydrochloride salt can be achieved by treating the free base with hydrochloric acid.
A patent for the synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol describes a range of pharmaceutically acceptable salts. google.com These include salts derived from inorganic acids (e.g., sulfate, nitrate, phosphate) and organic acids (e.g., acetate, citrate, tartrate, mesylate, tosylate). google.com The choice of the counter-ion can influence properties such as crystallinity, hygroscopicity, and dissolution rate, which are critical for various applications.
Regioselective Synthesis of Complex Azetidine Derivatives
The regioselective synthesis of complex azetidine derivatives is a significant area of research, enabling the precise construction of molecules with desired functionalities at specific positions of the azetidine ring.
A notable example is the regio- and diastereoselective synthesis of 2-arylazetidines. acs.orgresearchgate.net In this method, the reaction of N-substituted benzylamines with substituted oxiranes, induced by a superbase, leads to the exclusive formation of the azetidine ring through reaction at the benzylic position. acs.orgresearchgate.net This demonstrates a high degree of regioselectivity, avoiding the formation of the corresponding five-membered ring. acs.orgresearchgate.net
The development of efficient protocols for the preparation of 5-hydroxy-2-isoxazolines has provided versatile synthons for the synthesis of various heterocyclic compounds, including β-lactams, which are fused azetidin-2-ones. acs.org These methods often exhibit high regioselectivity. acs.org
Computational and Theoretical Studies
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are employed to describe the electronic structure of a molecule, which in turn governs its geometry, stability, and chemical behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecular systems. nih.gov It is based on the principle that the ground-state electronic energy of a molecule is uniquely determined by its electron density. nih.gov By solving the Kohn-Sham equations, DFT can accurately calculate various molecular parameters. researchgate.net
For azetidine-containing compounds, DFT calculations are instrumental in determining optimized geometries, including bond lengths, bond angles, and dihedral angles. These calculations often employ various functionals and basis sets, such as B3LYP or M06-2x with basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govsemanticscholar.org For instance, DFT has been used to study the polymorphic transitions in substituted azetidines, where it was shown that grinding can induce a phase change from a metastable form to a more stable polymorph by overcoming small energy barriers related to nitrogen inversion and ring rotation. researchgate.net In a study on 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, two different molecular conformations were identified and optimized using the m06-2x/cc-pvdz method. researchgate.net
DFT calculations can also predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. eurjchem.com Furthermore, these methods are used to calculate thermodynamic properties, providing insights into the relative stability of different isomers and conformers. semanticscholar.org
Table 1: Representative Calculated Geometrical Parameters for an Azetidine (B1206935) Derivative
This table presents data for tert-butyl 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate, a related azetidine derivative, as detailed structural parameters for 2-(azetidin-3-yl)ethan-1-ol are not available in the provided literature. The data is derived from NMR and HRMS analysis.
| Parameter | Value |
| Melting Point | 92–94 °C |
| 1H NMR (CDCl₃) δ (ppm) | 8.16–8.01 (m, 2H), 7.23–7.12 (m, 2H), 4.45–4.26 (m, 4H), 4.10–3.98 (m, 1H), 1.47 (s, 9H) |
| 13C NMR (CDCl₃) δ (ppm) | 179.1, 167.8, 164.6 (d, J = 251.9 Hz), 155.9, 129.6 (d, J = 8.8 Hz), 122.7 (d, J = 3.3 Hz), 116.1 (d, J = 22.1 Hz), 80.2, 53.1, 28.3, 25.7 |
| 19F NMR (CDCl₃) δ (ppm) | -108.1 |
| HRMS (m/z) [M+H]⁺ | Calculated: 320.1410, Found: 320.1407 |
Source: Data for tert-butyl 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and electrical transport properties. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. semanticscholar.org
For various heterocyclic compounds, including those with structures analogous to azetidines, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.netresearchgate.net This analysis helps in understanding the charge transfer interactions within the molecule and identifying the most probable sites for nucleophilic and electrophilic attacks. semanticscholar.orgeurjchem.com For example, in one study, the HOMO was found to be distributed over the 1,8-naphthyridine (B1210474) moiety, indicating its role as the primary electron-donating part of the molecule. researchgate.net
Global reactivity descriptors such as chemical hardness (η), softness (σ), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies to quantify the reactivity of a molecule. researchgate.net
Table 2: Illustrative HOMO-LUMO Energy Gaps for Heterocyclic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 5-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-((4-fluorobenzyl)oxy)-1,2,4-oxadiazole | Not specified | Not specified | 4.8 |
| Chalcone (B49325) Derivative 1 | Not specified | Not specified | 4.93 |
| Chalcone Derivative 2 | Not specified | Not specified | 5.07 |
Sources: Data for a sulfonyl-azetidine derivative and chalcone derivatives. researchgate.netvulcanchem.com
Conformational Analysis and Molecular Dynamics Simulations
The four-membered azetidine ring is not planar and exhibits a degree of flexibility. Conformational analysis of azetidine and its derivatives reveals that the ring undergoes a puckering motion. smolecule.com This internal dynamic involves an interconversion between equivalent conformations, which is coupled with the inversion of the nitrogen atom. smolecule.com The energy barrier for this interconversion in the parent azetidine is relatively low. smolecule.com The presence of substituents on the ring, such as the ethanol (B145695) group in this compound, significantly influences the conformational preferences and the energy landscape of these dynamic processes. smolecule.com
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. eurjchem.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motions and conformational changes. For a molecule like this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological target. eurjchem.com These simulations can reveal stable conformations, the pathways of conformational transitions, and the influence of intermolecular interactions, such as hydrogen bonding, on the molecule's structure and dynamics. eurjchem.com
Theoretical Explanations of Reaction Mechanisms and Selectivity
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including the formation of azetidine rings. By modeling reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and understand the factors that control selectivity.
The synthesis of four-membered rings like azetidine is often challenging compared to the formation of five- or six-membered rings. researchgate.net Baldwin's rules provide a set of guidelines for predicting the relative favorability of ring-closure reactions based on the geometry of the reacting center. researchgate.net The rules classify cyclizations based on ring size (e.g., 4 for azetidine), whether the bond being broken is inside (endo) or outside (exo) the newly formed ring, and the hybridization of the electrophilic carbon atom (tet for sp³, trig for sp², and dig for sp). researchgate.net
The formation of azetidines often occurs via intramolecular nucleophilic substitution, which is classified as a 4-exo-tet cyclization. According to Baldwin's rules, this pathway is favored. In contrast, the competing 5-endo-tet cyclization to form a five-membered pyrrolidine (B122466) ring is disfavored. researchgate.net This principle has been used to explain the successful synthesis of azetidines from precursors like 3-amino-1-propanol. researchgate.net However, it is important to note that Baldwin's rules are guidelines, and exceptions exist, particularly in reactions involving cations or third-row elements. researchgate.net
To gain a more quantitative understanding of reaction selectivity, chemists use computational methods to model the transition states (TS) of competing reaction pathways. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (ΔG‡) of the reaction. A lower activation energy corresponds to a faster reaction rate.
In the synthesis of azetidines from substituted oxiranes, for example, DFT calculations have been used to model the transition states for both the formation of the four-membered azetidine ring (a 4-exo-tet pathway) and the five-membered pyrrolidine ring (a 5-endo-tet pathway). researchgate.netacs.org These studies have shown that even though the pyrrolidine product is often thermodynamically more stable (i.e., lower in energy), the transition state leading to the azetidine is significantly lower in energy. researchgate.netacs.org This means the reaction is under kinetic control, and the product that forms faster—the azetidine—is the one that is isolated. researchgate.netacs.org The calculated energy difference between the competing transition states can explain the high regio- and diastereoselectivity observed in these reactions. researchgate.netacs.org
Table 3: Calculated Thermodynamic and Kinetic Data for a Representative Azetidine vs. Pyrrolidine Formation
This table shows calculated relative Gibbs free energies for the products and transition states in the cyclization of a metalated benzylaminomethyloxirane, illustrating kinetic versus thermodynamic control.
| Species | Relative ΔG (kJ mol⁻¹) (Product Stability) | Relative ΔG‡ (kJ mol⁻¹) (Activation Energy) |
| trans-Azetidine Product | 0.0 | 0.0 |
| cis-Azetidine Product | +25.3 | +10.0 |
| trans-Pyrrolidine Product | -63.0 | +73.6 |
| cis-Pyrrolidine Product | -54.9 | +31.8 |
Source: Data for the cyclization of an oxirane derivative to form azetidine and pyrrolidine rings. researchgate.netacs.org The data shows that while the pyrrolidine products are thermodynamically more stable (negative ΔG), the transition states leading to the azetidines have a much lower activation energy (ΔG‡), explaining the kinetic preference for azetidine formation.
Prediction of Structure-Reactivity and Structure-Property Relationships (SAR/SPR)
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are foundational in medicinal chemistry. They aim to correlate a molecule's three-dimensional structure with its biological activity and physicochemical properties, respectively. For this compound, computational methods can predict key descriptors that govern its behavior.
The core structure of this compound features a strained four-membered azetidine ring and a primary alcohol functional group. The ring strain and the presence of a secondary amine and a primary alcohol are primary determinants of its reactivity. Quantum chemical calculations can model the electron distribution and orbital energies to predict sites susceptible to nucleophilic or electrophilic attack.
Public databases like PubChem provide computationally predicted properties for this compound, which are essential for initial SPR assessments. uni.lu These predictions help in forecasting the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the predicted octanol-water partition coefficient (XlogP) suggests the lipophilicity of the molecule, a critical factor for cell membrane permeability. uni.lu
Table 1: Predicted Physicochemical Properties of this compound
Source: Data derived from PubChem. uni.lu
SAR studies often involve computational modeling of how structural modifications affect binding to a biological target. For example, in silico modifications to the this compound scaffold, such as N-alkylation of the azetidine ring or esterification of the hydroxyl group, can be modeled. The resulting changes in steric bulk, electronics, and hydrogen bonding capacity are then correlated with predicted binding affinities to a target protein, guiding the synthesis of more potent analogues. nih.govnih.gov
In Silico Screening and Library Design for Derivative Development
Building upon the foundational SAR and SPR insights, in silico screening and library design are employed to explore the chemical space around a lead scaffold like this compound. This computational approach allows for the rapid evaluation of thousands or even millions of virtual derivatives, prioritizing a smaller, more promising set for chemical synthesis and biological testing. bham.ac.uk
The process begins with the creation of a virtual combinatorial library. The this compound core serves as the template. Its reactive sites—the secondary amine on the azetidine ring and the primary hydroxyl group—are points for chemical diversification. A wide array of virtual substituents (R-groups) can be computationally attached to these sites. These R-groups are selected from commercially available or synthetically accessible building blocks.
Table 2: Illustrative Virtual Library Design Based on the this compound Scaffold
Once the virtual library is generated, it undergoes a filtering process. This involves calculating key molecular properties for each derivative and applying filters based on criteria for "drug-likeness," such as Lipinski's Rule of Five, to remove compounds with unfavorable ADME characteristics. bham.ac.uk
The refined library is then subjected to virtual screening, most commonly through molecular docking. researchgate.net In this step, each virtual derivative is computationally placed into the binding site of a specific biological target (e.g., an enzyme or receptor). A scoring function estimates the binding affinity, and the top-scoring compounds are identified as hits. This approach has been successfully applied to other azetidine-containing compound series to identify potential inhibitors of targets like the colchicine-binding domain of tubulin. nih.gov These in silico hits represent the most promising candidates for synthesis and subsequent in vitro and in vivo evaluation.
Mentioned Compounds
Advanced Spectroscopic Analysis and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Azetidin-3-yl)ethan-1-ol is expected to show distinct signals corresponding to each unique proton environment. The azetidine (B1206935) ring protons (at C2, C3, and C4) would appear in the aliphatic region, typically shifted downfield due to the influence of the adjacent nitrogen atom. The protons of the ethanol (B145695) side chain would also exhibit characteristic shifts, with the methylene (B1212753) group adjacent to the hydroxyl function being the most deshielded in that fragment. The protons on the secondary amine (N-H) and the alcohol (O-H) are expected to appear as broad singlets, and their chemical shifts can be variable depending on solvent, concentration, and temperature.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₂-OH | ~3.6 | Triplet (t) |
| Azetidine CH₂ (C2, C4) | ~3.2 - 3.5 | Multiplet (m) |
| Azetidine CH (C3) | ~2.5 - 2.8 | Multiplet (m) |
| -CH₂-CH₂OH | ~1.7 | Quartet (q) or Triplet of Triplets (tt) |
| NH | Variable (Broad s) | Broad Singlet (br s) |
| OH | Variable (Broad s) | Broad Singlet (br s) |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, one for each unique carbon atom in the molecule. The carbons directly bonded to the electronegative nitrogen and oxygen atoms (C2, C4, and the C of the CH₂OH group) are expected to resonate at lower fields (higher ppm values) compared to the other aliphatic carbons. libretexts.org
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₂-OH | ~60 - 65 |
| Azetidine C H₂ (C2, C4) | ~50 - 55 |
| Azetidine C H (C3) | ~35 - 40 |
| -C H₂-CH₂OH | ~30 - 35 |
Two-dimensional NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the stereochemical arrangement of atoms. For a small molecule like this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) is typically the preferred method for observing through-space correlations between protons that are in close proximity.
A NOESY experiment would be crucial for confirming the connectivity and conformation. For instance, NOE cross-peaks would be expected between the proton at the C3 position of the azetidine ring and the protons of the adjacent methylene group (-CH₂-) of the ethanol side chain. Correlations might also be observed between the side-chain protons and the protons at the C2 and C4 positions of the azetidine ring, which would help to define the molecule's preferred three-dimensional conformation in solution.
Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides similar information to NOESY but is often used for medium-sized molecules where the NOE effect approaches zero. For this compound, ROESY would also show correlations between spatially close protons and could be used to differentiate between NOE and chemical exchange phenomena. libretexts.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. The molecular formula of this compound is C₅H₁₁NO, corresponding to a monoisotopic mass of approximately 101.084 Da. nih.gov In accordance with the nitrogen rule, the odd nominal molecular mass (101) is indicative of the presence of a single nitrogen atom. whitman.edu
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 101. The fragmentation pattern would likely be dominated by cleavages adjacent to the amine and alcohol functional groups, a process known as alpha-cleavage. libretexts.org
Key predicted fragmentation pathways include:
Loss of the ethanol side chain: Cleavage of the C-C bond between the ring and the side chain, leading to a fragment corresponding to the azetidine ring.
Alpha-cleavage with ring opening: Fission of a C-C bond within the azetidine ring adjacent to the nitrogen atom, which is a characteristic fragmentation for cyclic amines. whitman.edumiamioh.edu
Loss of a water molecule: Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at M-18 (m/z 83). libretexts.orgwhitman.edu
Loss of a hydroxymethyl radical (•CH₂OH): Alpha-cleavage next to the oxygen atom would produce a peak at m/z 70.
Predicted Key Mass Spectrometry Fragments
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 101 | [M]⁺ | Molecular Ion |
| 84 | [M-NH₃]⁺ | Loss of ammonia (B1221849) (rearrangement) |
| 83 | [M-H₂O]⁺ | Dehydration |
| 72 | [M-C₂H₅]⁺ | Alpha-cleavage in the ring |
| 70 | [M-CH₂OH]⁺ | Alpha-cleavage at the alcohol |
| 57 | [C₃H₅N]⁺ | Azetidine ring fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be characterized by absorptions corresponding to the O-H, N-H, C-H, C-O, and C-N bonds.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity/Shape |
|---|---|---|---|
| 3550 - 3200 | O-H stretch | Alcohol (H-bonded) | Strong, Broad |
| 3350 - 3310 | N-H stretch | Secondary Amine | Medium, Sharp |
| 2960 - 2850 | C-H stretch | Aliphatic (sp³) | Strong |
| 1250 - 1020 | C-N stretch | Aliphatic Amine | Medium |
| 1150 - 1050 | C-O stretch | Primary Alcohol | Strong |
| 910 - 665 | N-H wag | Secondary Amine | Strong, Broad |
The most prominent feature would be a strong, broad absorption in the 3550-3200 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded alcohol. libretexts.orgdummies.com Overlapping this, a weaker and sharper N-H stretching band from the secondary amine is expected around 3350-3310 cm⁻¹. orgchemboulder.comwikieducator.org The region just below 3000 cm⁻¹ would show strong peaks from the stretching of the aliphatic C-H bonds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although no crystal structure for this compound has been reported in the primary literature, this method would provide invaluable structural data.
If a suitable single crystal could be grown, X-ray diffraction analysis would yield:
Unambiguous atomic connectivity: Confirming the proposed structure.
Precise bond lengths and angles: Providing insight into the electronic nature of the bonds.
Conformation of the azetidine ring: The four-membered azetidine ring is not planar and exhibits a characteristic "puckering." acs.org X-ray crystallography would determine the exact puckering angle and the conformation of the substituents on the ring. Studies on other azetidine derivatives have shown how substituent patterns influence this geometry. researchmap.jpnih.govfrontiersin.org
Intermolecular interactions: Revealing how molecules are arranged in the crystal lattice, including details of hydrogen bonding involving the alcohol and amine groups.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
The this compound molecule possesses a stereocenter at the C3 position of the azetidine ring, making it a chiral compound that can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.
While no CD spectra for this compound are currently available, it is a powerful technique for studying chiral substances. If the enantiomers of this compound were separated, their CD spectra would be mirror images of each other. This technique could be used to:
Confirm the enantiomeric purity of a sample.
Assign the absolute configuration (R or S) of a given enantiomer, often by comparing the experimental spectrum to one predicted by theoretical calculations. nih.govrsc.org
Study conformational changes of the molecule in solution.
The chromophores in this molecule (C-N and C-O bonds) would give rise to CD signals in the far-UV region.
Applications in Advanced Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral azetidine (B1206935) derivatives are highly sought-after building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. researchgate.net The synthetic chemistry of azetidines is a significant and developing field of research due to their prevalence in natural products and their importance in medicinal chemistry. researchgate.net The 2-(Azetidin-3-yl)ethan-1-ol scaffold, when resolved into its individual enantiomers, can serve as a valuable chiral pool starting material. The presence of a stereocenter at the 3-position of the azetidine ring, along with the hydroxyl group, allows for diastereoselective and enantioselective transformations.
The use of chiral azetidines in asymmetric catalysis has been demonstrated. For instance, chiral C2-symmetric 2,4-bis(methoxymethyl)azetidine derivatives have been employed as catalytic chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, affording secondary alcohols with high enantiomeric excesses. researchgate.net Similarly, a chiral ligand synthesized from azetidine and (R)-BINOL has been used in a magnesium-catalyzed asymmetric ring-opening of aziridines. researchgate.net These examples highlight the potential of chiral azetidine-based ligands to induce high levels of stereocontrol in chemical reactions. The this compound moiety, with its functional handle for catalyst attachment, could be similarly developed into novel chiral ligands for a range of asymmetric transformations.
Scaffold for Complex Natural Product Synthesis
Azetidine derivatives are integral components of various natural products, including alkaloids and amino acids. clockss.org For example, azetidine-2-carboxylic acid is an analog of proline found in the leaves of Convallaria majalis, and sphingosine-derived azetidine alkaloids like penaresidin (B1208786) A and B have been isolated from marine sponges. bham.ac.uk The synthesis of these and other complex natural products often relies on the creative use of substituted azetidine building blocks.
The functionalized side chain of this compound provides a key advantage in the synthesis of complex natural products. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a variety of other functional groups, allowing for chain extension and the introduction of further complexity. For instance, a related compound, (+)-4-acetoxy-3-hydroxyethyl-2-azetidinone, has been synthesized from carbohydrates and serves as a key intermediate in the formal total synthesis of (+)-thienamycin, a potent carbapenem (B1253116) antibiotic. nih.gov This demonstrates the utility of the 3-hydroxyethylazetidinone core in constructing complex and biologically important molecules.
Integration into Fragment-Based Drug Discovery Strategies
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in medicinal chemistry. This approach involves screening small, low-molecular-weight fragments that bind to a biological target, and then growing or combining these fragments to develop more potent and selective inhibitors. Azetidine derivatives are well-suited for FBDD due to their rigid, three-dimensional structures and their ability to present substituents in well-defined spatial orientations.
The compound this compound represents an ideal fragment for FBDD campaigns. Its low molecular weight and simple structure, combined with the presence of a hydrogen bond donor (the alcohol) and a basic nitrogen atom, provide key interaction points for binding to protein targets. The azetidine ring itself can act as a bioisostere for other cyclic systems, such as pyrrolidines, offering a means to explore novel chemical space and improve pharmacokinetic properties. nih.gov For example, 3-hydroxymethyl-azetidine derivatives have been identified as effective bio-isosteres of pyrrolidin-3-ol in the development of potent polymerase theta inhibitors. nih.gov
The development of potent small-molecule STAT3 inhibitors has utilized azetidine amides as a key scaffold. acs.org Progression from proline-based linkers to azetidine analogues resulted in compounds with nanomolar potency in disrupting STAT3 DNA-binding activity. acs.org This highlights the value of the azetidine core in designing specific and potent protein-protein interaction inhibitors.
Precursor for Advanced Heterocyclic Compounds and Scaffolds
The strained nature of the azetidine ring makes it a useful precursor for the synthesis of other, often more complex, heterocyclic systems through ring-opening and ring-expansion reactions. clockss.org These transformations can lead to the formation of pyrrolidines, piperidines, and other larger heterocycles, which are themselves important scaffolds in medicinal chemistry.
The this compound scaffold can be strategically employed in such synthetic strategies. The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate intramolecular ring-opening by the azetidine nitrogen, leading to the formation of a bicyclic system. Alternatively, intermolecular reactions with the azetidine nitrogen can be followed by ring expansion. For example, the synthesis of various 3-amino-azetidine derivatives provides key intermediates for a wide range of biologically active compounds, including fluoroquinolone antibiotics and tachykinin antagonists. google.com
Furthermore, the development of new synthetic methods for azetidine synthesis, such as the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, provides access to functionalized azetidines that can serve as precursors to other heterocycles. nih.govfrontiersin.org The ability to construct the azetidine ring with adjacent functional groups opens up new avenues for the synthesis of novel and complex heterocyclic scaffolds. nih.govfrontiersin.org
Design and Synthesis of Azetidine-Containing Pharmacophores
The incorporation of the azetidine ring into drug candidates is a strategic approach to modulate their pharmacological properties. The synthesis of functionalized azetidines, including derivatives of this compound, is a critical aspect of this endeavor, enabling the exploration of new chemical space and the development of novel therapeutic agents.
Estrogen Receptor Modulating Compounds
Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual activity allows for beneficial estrogen-like effects in some tissues, such as bone, while blocking estrogen's proliferative effects in others, like the breast. The azetidin-2-one (β-lactam) scaffold has been investigated for its potential SERM activity. While specific research on this compound derivatives as SERMs is not extensively published, a patent application has identified the closely related compound, 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (B1447068), as a key intermediate in the synthesis of novel estrogen receptor modulating compounds. This highlights the utility of the azetidine core in the design of new SERMs. The design of these compounds often involves creating molecules that can adopt specific conformations within the ligand-binding domain of the estrogen receptor, and the rigid azetidine ring can serve as a valuable scaffold to achieve the desired orientation of pharmacophoric groups.
Fluoroquinolone Antibacterial Agents
Fluoroquinolones are a major class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. A common strategy to enhance their antibacterial activity and overcome resistance is the modification of the C-7 substituent. The incorporation of an azetidine ring at this position has proven to be a successful approach. For instance, a series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives at the C-7 position of fluoroquinolones have been synthesized and evaluated for their antibacterial properties. One of the standout compounds from this series demonstrated significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as Escherichia coli.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Methicillin-sensitive Staphylococcus aureus | 0.25 |
| Methicillin-resistant Staphylococcus aureus | 16.00 |
| Escherichia coli (ATCC 35218) | 0.25 |
Antiviral Compounds (e.g., Anti-AIDS Peptide Mimetics)
The azetidine scaffold has been utilized in the design of antiviral agents, including those targeting the human immunodeficiency virus (HIV). The constrained nature of the azetidine ring makes it an excellent candidate for use in peptide mimetics, which are designed to mimic the structure and function of peptides while offering improved stability and oral bioavailability. In the context of anti-AIDS research, azetidine-containing compounds have been explored as HIV protease inhibitors. These inhibitors are designed to fit into the active site of the viral protease, an enzyme crucial for the maturation of infectious HIV particles. The azetidine ring can serve as a rigid scaffold to correctly orient the pharmacophoric groups that interact with the enzyme's active site.
Furthermore, azetidine-containing dipeptides have been investigated as inhibitors of human cytomegalovirus (HCMV). Structure-activity relationship (SAR) studies on these compounds have revealed that specific substitutions on the azetidine ring and the peptide backbone are crucial for their antiviral activity.
| Virus | EC₅₀ (μM) |
|---|---|
| Human Cytomegalovirus (AD-169) | 5.2 |
| Human Cytomegalovirus (Davis) | 4.8 |
Tachykinin Antagonists
Tachykinins are a family of neuropeptides that mediate a variety of biological effects through their interaction with neurokinin (NK) receptors. Antagonists of the NK1 receptor, in particular, have been developed for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions. The design of potent and selective NK1 receptor antagonists has involved the exploration of various heterocyclic scaffolds. Azetidine derivatives have been investigated for their potential as neurokinin receptor antagonists. For instance, certain azetidine derivatives have been disclosed in patent literature for the treatment of gastrointestinal diseases through their action as neurokinin receptor antagonists. The structure-activity relationship studies of related piperidine-based NK1 antagonists have shown that the stereochemistry and the nature of the substituents on the heterocyclic ring are critical for high-affinity binding to the receptor. These principles can be applied to the design of novel azetidine-containing tachykinin antagonists.
Cathepsin S Inhibitors
Cathepsin S is a cysteine protease that plays a significant role in the immune system by processing antigens for presentation to T-cells. It is also implicated in various pathological processes, including autoimmune diseases and cancer. Consequently, the development of cathepsin S inhibitors is an active area of research. Azetidinone-based structures have been identified as a promising class of cysteine protease inhibitors. These compounds are thought to act by acylating the active site cysteine residue of the enzyme. While much of the research has focused on the related enzyme, cathepsin K, the principles of inhibitor design are transferable to cathepsin S. For example, a series of azadipeptide nitriles have been developed and shown to be highly potent and selective inhibitors of cathepsins, including cathepsin S.
| Enzyme | Ki (nM) |
|---|---|
| Cathepsin K | 0.0031 |
| Cathepsin B | 3.1 |
| Cathepsin L | 0.0052 |
| Cathepsin S | 3.2 |
Potential for Metabolic and Inflammatory Disease Modulators
The azetidine moiety has been incorporated into compounds designed to treat metabolic and inflammatory diseases. Two notable examples are inhibitors of dipeptidyl peptidase IV (DPP-IV) and antagonists of the free fatty acid receptor 2 (FFA2).
DPP-IV is an enzyme that inactivates incretin hormones, which are involved in regulating blood glucose levels. DPP-IV inhibitors are therefore used in the treatment of type 2 diabetes. Azetidine-based DPP-IV inhibitors, such as 2-cyanoazetidines, have been developed and shown to possess sub-micromolar potency.
FFA2, also known as GPR43, is a G-protein coupled receptor that is activated by short-chain fatty acids and is involved in inflammatory responses. A class of azetidine derivatives has been developed as potent FFA2 antagonists. One such compound, GLPG0974, has demonstrated nanomolar potency and the ability to inhibit acetate-induced neutrophil migration in vitro. This compound was the first FFA2 antagonist to enter clinical trials, highlighting the potential of this chemical series for the treatment of inflammatory diseases. nih.gov
| Assay | IC₅₀ (nM) |
|---|---|
| hFFA2 Calcium Mobilization | 5.9 |
| Acetate-induced Neutrophil Migration | 180 |
Medicinal Chemistry Research Applications of this compound and Related Azetidine Scaffolds
The incorporation of the azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry. This is largely due to its unique structural and physicochemical properties that can impart favorable characteristics to drug candidates. The compound this compound serves as a key exemplar of a functionalized azetidine building block, offering a versatile scaffold for the development of novel therapeutics. This article explores the preclinical medicinal chemistry research applications of this compound and the broader class of azetidine-containing molecules, focusing on strategies to enhance drug-like properties and their role in modern drug discovery paradigms.
Patent Landscape and Industrial Relevance
Analysis of Patent Literature on 2-(Azetidin-3-yl)ethan-1-ol Synthesis and Applications
The patent literature surrounding this compound and its derivatives highlights its crucial role as an intermediate in the development of novel therapeutics. While patents specifically claiming the synthesis of this compound are part of the broader intellectual property landscape for azetidine (B1206935) chemistry, a significant portion of the patent activity focuses on its incorporation into larger, more complex molecules with therapeutic potential.
A notable example is the patent for the synthesis of a closely related compound, 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (B1447068), which serves as a key intermediate in the preparation of estrogen receptor modulators google.com. These modulators are of interest in the treatment of hormone-sensitive cancers, such as breast cancer google.com. The synthetic strategies disclosed in such patents often provide valuable insights into potential routes for the synthesis of this compound itself.
Furthermore, patents covering a wide range of azetidine derivatives underscore the versatility of this scaffold in medicinal chemistry. These patents describe the use of azetidine-containing compounds in treating a variety of conditions, including diabetes and other metabolic disorders googleapis.com. The recurring presence of the azetidine motif in patented therapeutic agents suggests a sustained demand for building blocks like this compound. General patents on the synthesis of azetidine derivatives also contribute to the landscape, offering methodologies that can be adapted for the production of this specific compound google.com.
The table below summarizes key areas of application for azetidine derivatives, including those that would utilize this compound as a precursor.
| Therapeutic Area | Application of Azetidine-Containing Compounds |
| Oncology | Estrogen Receptor Modulators for breast cancer treatment google.com |
| Metabolic Diseases | Treatment of diabetes and related conditions googleapis.com |
| Central Nervous System Disorders | Development of novel CNS-active agents |
| Infectious Diseases | Synthesis of antibacterial and antiviral agents google.com |
Industrial-Scale Synthesis and Process Development
The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several challenges, primarily centered around the synthesis of the strained azetidine ring. However, methodologies outlined in patent literature for related compounds provide a framework for potential industrial processes.
One plausible industrial-scale synthesis, extrapolated from the synthesis of its fluorinated analog, could involve a multi-step sequence starting from readily available precursors google.com. Key steps in such a process would likely include:
Formation of a protected azetidine precursor: This often involves the cyclization of a suitably functionalized open-chain amine.
Introduction of the ethanol (B145695) side chain: This can be achieved through various chemical transformations, such as the reduction of a corresponding carboxylic acid or ester.
Deprotection: The final step would involve the removal of any protecting groups to yield the desired this compound.
Process development for industrial-scale synthesis would focus on optimizing reaction conditions to maximize yield, minimize the formation of byproducts, and ensure the scalability and safety of the process. The use of robust and cost-effective reagents and solvents is also a critical consideration for large-scale production.
Economic Implications of Efficient Synthesis and Use as an Intermediate
The economic significance of this compound is intrinsically linked to its role as a valuable building block in the pharmaceutical industry. The demand for azetidine-containing scaffolds in drug discovery is on the rise, driven by their ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and conformational rigidity pharmablock.com.
The use of this compound as an intermediate allows for the modular construction of complex molecules, a strategy that is highly valued in drug discovery and development. This modularity enables the rapid synthesis of libraries of related compounds for structure-activity relationship (SAR) studies, accelerating the identification of lead candidates. The commercial value of this compound is therefore amplified by its potential to expedite the drug discovery timeline.
Commercial Availability and Supply Chain Considerations for Research
For research and development purposes, this compound and its hydrochloride salt are commercially available from a number of chemical suppliers. These suppliers play a crucial role in the pharmaceutical ecosystem by providing researchers with timely access to essential building blocks.
The table below lists some of the commercial suppliers of this compound and its derivatives, highlighting the typical forms in which it is available for research.
| Supplier | Compound Form |
| Fluorochem | This compound hydrochloride fluorochem.co.uk |
| Advanced ChemBlocks | 2-(azetidin-3-yloxy)ethan-1-ol achemblock.com |
| Sigma-Aldrich | 1-(azetidin-3-yl)ethan-1-ol hydrochloride sigmaaldrich.com |
| Enamine | A variety of azetidine-containing building blocks enamine.net |
The supply chain for such specialized chemical intermediates is global, with manufacturers and distributors located in various regions. For researchers, considerations such as lead times, purity specifications, and the availability of different salt forms or derivatives are important factors when sourcing this compound. The reliability of the supply chain is critical to ensure the uninterrupted progress of research projects. As the demand for novel azetidine-containing pharmaceuticals continues to grow, the importance of a robust and efficient supply chain for key intermediates like this compound will only increase.
Future Research Directions
Exploration of Novel Synthetic Pathways
The synthesis of azetidine (B1206935) derivatives has historically been challenging due to the inherent ring strain of the four-membered system. nih.govmedwinpublishers.com While traditional methods exist, future research will focus on developing more efficient, selective, and scalable synthetic routes. The aza Paternò-Büchi reaction, a [2+2] cycloaddition, stands out as a direct approach to forming functionalized azetidines. researchgate.net Recent advancements using visible light photocatalysis for this reaction represent a milder and more selective method for creating bicyclic azetidines. researchgate.net
Further exploration into innovative strategies is critical. rsc.org Methodologies like ring contraction, strain-release homologation, and direct C-H functionalization are gaining traction for furnishing complex azetidine derivatives. rsc.org These modern synthetic approaches are vital for expanding the available drug-like chemical space and providing rapid access to diverse libraries of functionalized heterocyclic compounds. rsc.orgnih.gov
| Synthetic Approach | Description | Potential Advantages in Future Research |
|---|---|---|
| Traditional Cyclization | Intramolecular cyclization of precursors, often requiring harsh conditions. | Well-established but often limited in scope and efficiency. google.com |
| Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene to directly form the azetidine ring. researchgate.net | Direct formation of the ring; visible-light-mediated versions offer mild and selective conditions. researchgate.netrsc.org |
| [3+1] Cycloadditions | Reaction between a three-atom component and a one-atom component to construct the ring. | Offers enantioselective synthesis of azetines, which can be reduced to azetidines. nih.gov |
| Direct C-H Functionalization | Directly modifying C-H bonds on a pre-existing azetidine ring to add complexity. rsc.org | Avoids the need for pre-functionalized starting materials, increasing synthetic efficiency. |
Development of New Derivatives with Enhanced Properties
The 2-(Azetidin-3-yl)ethan-1-ol molecule serves as a versatile building block for creating new derivatives with tailored properties. nih.gov Incorporating an azetidine moiety into drug candidates has been shown to improve key pharmacokinetic properties, including metabolic stability, solubility, and lipophilicity. researchgate.net Future work will focus on systematically modifying the core structure to optimize these characteristics. For instance, functionalizing the nitrogen atom or the hydroxyl group of the ethanol (B145695) side chain can lead to a diverse range of amides, esters, and ethers with potentially enhanced biological activity and improved drug-like profiles.
The development of spirocyclic azetidines is another promising direction, as these structures can act as bioisosteres for more common six-membered heterocycles like morpholine (B109124) and piperazine. researchgate.net Creating derivatives of this compound that incorporate these advanced structural motifs could yield novel compounds with unique therapeutic potential.
| Modification Site | Potential Derivative Class | Target Property for Enhancement | Rationale |
|---|---|---|---|
| Azetidine Nitrogen | Amides, Sulfonamides, Alkylated amines | Receptor binding, Metabolic stability | Modifies basicity and allows for interaction with specific biological targets. |
| Ethanol Hydroxyl Group | Ethers, Esters, Fluorinated analogs | Solubility, Lipophilicity, Bioavailability | Alters polarity and hydrogen bonding capacity. Fluorination can enhance metabolic stability. nih.gov |
| Azetidine Ring Carbon | Substituted azetidines (e.g., spirocycles) | Structural rigidity, Novelty (IP), Bioisosterism | Introduces three-dimensionality and can mimic other cyclic structures in receptor pockets. researchgate.net |
Advanced Computational Modeling for Predictive Design
The integration of advanced computational methods is set to revolutionize the design of novel this compound derivatives. mdpi.com Computational science offers powerful tools to simulate, analyze, and predict the behavior of complex molecular systems. mdpi.comstmjournals.com Future research will increasingly rely on in silico techniques to guide synthetic efforts, thereby saving time and resources.
Methods such as quantum mechanics/molecular mechanics (QM/MM) can provide high-precision investigation of large biomolecular systems, while machine learning algorithms can predict molecular interactions with remarkable speed and accuracy. stmjournals.com These models can be used to predict the binding affinity of designed derivatives to specific biological targets, forecast their ADME (absorption, distribution, metabolism, and excretion) properties, and assess their potential for off-target effects before they are ever synthesized. nih.gov The combination of computational modeling with molecular imprinting technology also presents a rational approach to developing polymers with high affinity for specific molecules. nih.gov
| Computational Model | Application in Drug Design | Specific Goal for Azetidine Derivatives |
|---|---|---|
| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. | Identify derivatives with optimal binding modes to a target receptor or enzyme. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines the accuracy of quantum mechanics for the active site with the efficiency of molecular mechanics for the larger system. stmjournals.com | Accurately model reaction mechanisms and transition states for enzyme inhibition. |
| Machine Learning / AI | Predicts properties (e.g., solubility, toxicity, bioactivity) based on large datasets. mdpi.comstmjournals.com | Screen virtual libraries of derivatives to prioritize candidates with favorable drug-like properties. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assess the conformational stability of derivatives and their interactions with biological targets in a dynamic environment. stmjournals.com |
Unexplored Biological Targets and Therapeutic Areas
Compounds featuring the azetidine moiety have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net However, the full therapeutic potential of this scaffold remains largely untapped. Future research should focus on screening this compound and its derivatives against a broader range of biological targets.
Given that azetidine-containing compounds have been investigated for central nervous system (CNS) disorders, exploring their potential for neurodegenerative diseases like Alzheimer's or Parkinson's is a logical next step. nih.gov The rigid azetidine structure can be used to create conformationally constrained analogs of known neuromodulators or enzyme inhibitors. researchgate.net Furthermore, azetidines can serve as inhibitors for enzymes such as cysteine proteases (e.g., cathepsins). nih.gov A systematic investigation into novel enzyme targets and receptor families could uncover entirely new therapeutic applications for this versatile chemical entity.
| Therapeutic Area | Potential Biological Target Class | Rationale for Investigation |
|---|---|---|
| Neurodegenerative Diseases | Kinases, G-protein coupled receptors (GPCRs), Aggregating proteins | Azetidines have shown utility in developing CNS-focused libraries and can impart favorable blood-brain barrier permeability. researchgate.netnih.gov |
| Oncology | Protein-protein interactions, Specific kinases | The rigid scaffold can be used to design inhibitors that disrupt critical interactions for tumor growth. Azetidines are present in some anticancer agents. nih.govmedwinpublishers.com |
| Infectious Diseases (Viral) | Viral proteases, Polymerases | The azetidine ring is a known pharmacophore in various bioactive compounds, including some with antiviral activity. researchgate.net |
| Metabolic Disorders | Nuclear receptors, Metabolic enzymes | Derivatives could be designed as agonists or antagonists for receptors involved in metabolic regulation. |
Integration into Emerging Synthetic Technologies and Methodologies
To accelerate the discovery and development of new drugs based on the this compound scaffold, its synthesis and derivatization must be integrated with emerging technologies. nih.gov Modern synthetic methodologies such as continuous flow chemistry, microwave-assisted synthesis, and photoredox catalysis offer significant advantages over traditional batch processing. rsc.orgresearchgate.net
Continuous flow synthesis, for example, can provide better control over reaction parameters, improve safety when handling unstable intermediates, and facilitate scalability. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times, while photoredox chemistry opens up new avenues for bond formation under mild conditions. rsc.orgmdpi.com Applying these technologies to the synthesis of the azetidine core and its subsequent functionalization will enable the rapid generation of compound libraries for high-throughput screening, ultimately accelerating the drug discovery pipeline. rsc.org
| Technology | Principle | Potential Benefit for Synthesizing Azetidine Derivatives |
|---|---|---|
| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor. | Improved safety, better reaction control, easier scalability, and potential for multi-step telescoped synthesis. researchgate.net |
| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions. | Significantly reduced reaction times and often improved product yields. mdpi.commdpi.com |
| Photoredox Catalysis | Uses visible light to initiate single-electron transfer processes. rsc.org | Enables novel and challenging bond formations under mild conditions, such as in the aza Paternò-Büchi reaction. researchgate.net |
| High-Throughput Experimentation (HTE) | Automated systems to run many reactions in parallel. | Rapid optimization of reaction conditions and fast generation of diverse compound libraries for screening. |
Q & A
Basic Research Questions
Q. How can the molecular structure of 2-(azetidin-3-yl)ethan-1-ol be confirmed using crystallographic methods?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Use SHELXL for refinement, leveraging its robust algorithms for small-molecule crystallography. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For azetidine-containing compounds, special attention should be paid to the nitrogen atom’s geometry and ring puckering parameters. Cross-validate with density functional theory (DFT)-optimized structures to resolve ambiguities in electron density maps .
Q. What synthetic routes are effective for introducing the azetidine moiety into ethan-1-ol derivatives?
- Methodological Answer: A two-step approach is common: (1) Cyclization of a β-amino alcohol precursor (e.g., 3-aminopropanol) using Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the azetidine ring. (2) Functionalization of the ring via nucleophilic substitution or reductive amination. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Pd-mediated cross-coupling) may be employed. Monitor reaction progress using LC-MS to detect intermediates .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for biological assays?
- Methodological Answer: Due to the azetidine ring’s hydrophobicity, use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based encapsulation. Pre-saturate buffers with the compound via sonication (30 min at 40°C). Confirm solubility via dynamic light scattering (DLS) to detect aggregates. For in vitro studies, consider pro-drug strategies (e.g., esterification of the hydroxyl group) to enhance bioavailability .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer: Use flash chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system (hexane/ethyl acetate → methanol). For enantiomeric resolution, chiral columns (e.g., Chiralpak IA) with supercritical fluid chromatography (SFC) are recommended. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and ¹H NMR (integration of azetidine proton signals at δ 3.2–3.8 ppm) .
Advanced Research Questions
Q. How does the azetidine ring’s strain influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: The four-membered azetidine ring exhibits significant angle strain, increasing the electrophilicity of adjacent carbons. Kinetic studies (e.g., monitoring SN2 reactions via ¹³C NMR) reveal accelerated substitution at the C3 position. Computational modeling (Gaussian 16, B3LYP/6-31G*) can predict regioselectivity by analyzing LUMO distribution. Compare with non-strained analogues (e.g., piperidine derivatives) to quantify strain effects .
Q. How can contradictions in spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?
- Methodological Answer: Discrepancies often arise from tautomerism or solvent interactions. Perform variable-temperature NMR (VT-NMR) to identify dynamic processes. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular ions, while tandem MS/MS fragments validate structural motifs. For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹⁵N-azetidine) to trace signal origins .
Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?
- Methodological Answer: Avoid strong acids/bases to prevent ring-opening. Use mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) for ketone intermediates. Chiral HPLC analysis (e.g., Daicel AD-H column) monitors enantiomeric excess (ee). For scalable resolution, enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation) selectively modifies one enantiomer .
Q. How can computational models predict the biological activity of this compound against neurotransmitter receptors?
- Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., GABAₐ or NMDA). Parameterize the azetidine ring’s partial charges via RESP fitting (HF/6-31G*). Validate predictions with in vitro binding assays (radioligand displacement) and patch-clamp electrophysiology. Cross-correlate with QSAR models to optimize substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
